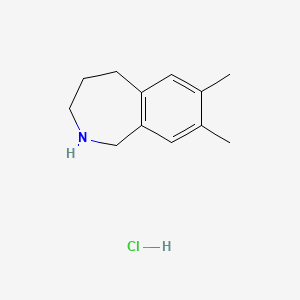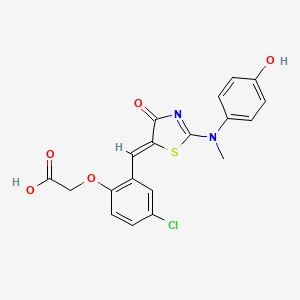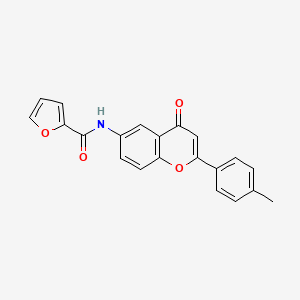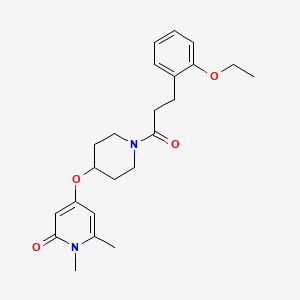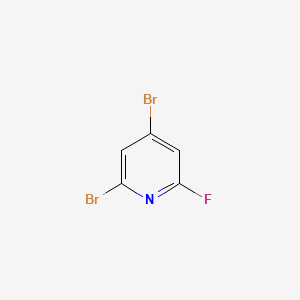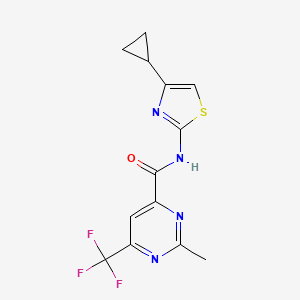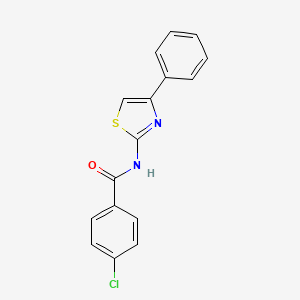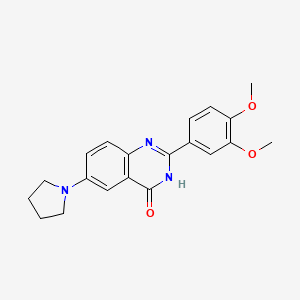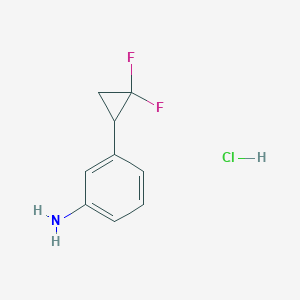
3-(2,2-Difluorocyclopropyl)aniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluorocyclopropyl)aniline;hydrochloride, also known as DFCPyl, is a chemical compound with the molecular formula C9H10ClF2N and a molecular weight of 205.63 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-(2,2-Difluorocyclopropyl)aniline;hydrochloride is 1S/C9H9F2N.ClH/c10-9(11)5-8(9)6-2-1-3-7(12)4-6;/h1-4,8H,5,12H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
3-(2,2-Difluorocyclopropyl)aniline;hydrochloride is a powder at room temperature . It has a molecular weight of 205.63 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 3-(2,2-Difluorocyclopropyl)aniline;hydrochloride is used in the synthesis of various compounds. For example, [13C6]-3,5-dichloroaniline, a compound with pharmacological and biological activities, is synthesized from [13C6]-aniline or its hydrochloride salt. This synthesis is crucial in drug metabolism and pharmacokinetics studies (Latli, Hrapchak, Krishnamurthy, & Senanayake, 2008).
Fluorescent Properties in Polymers
- Salicylideneanil structures, including compounds like 2-chloromethyl-N-(2-hydroxybenzilidene)aniline, are synthesized for obtaining polymeric films with fluorescent properties. The study of these compounds helps understand the photochromic mechanism and excited state intramolecular proton-transfer process in polymers (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Novel Synthesis Methods
- Aniline derivatives are utilized in innovative synthesis methods. For instance, a transition metal-free method has been developed for the synthesis of meta-bromo- and meta-trifluoromethylanilines, starting from compounds like 3-tribromomethylcyclopentanone. This method is significant as it allows for the synthesis of anilines with otherwise difficult-to-access substitution patterns (Staudt, Cetin, & Bunch, 2022).
Pesticide Synthesis
- Derivatives of aniline, such as 3,5-bis-(trifluoromethy)-aniline, are used in the synthesis of novel pesticides like bistrifluron. This process is important for the production of pesticides with potent growth-retarding activity against pests (Liu An-chan, 2015).
Pharmaceutical Research
- In the field of pharmaceuticals, aniline derivatives are synthesized for mechanistic toxicological studies. For instance, syntheses and characterization of diclofenac metabolites like aniline have been carried out to understand their role in idiosyncratic adverse reactions (Kenny, Maggs, Meng, Sinnott, Clarke, Park, & Stachulski, 2004).
Medicinal Chemistry
- Anilines, including difluoromethyl anisoles and thioanisoles, are studied for their druglike properties, hydrogen bonding, and lipophilicity. Understanding the role of the difluoromethyl group as a lipophilic hydrogen bond donor aids in the rational design of drugs (Zafrani, Yeffet, Sod-Moriah, Berliner, Amir, Marciano, Gershonov, & Saphier, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing hands and other exposed areas with mild soap and water before eating, drinking or smoking and when leaving work .
Propiedades
IUPAC Name |
3-(2,2-difluorocyclopropyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-9(11)5-8(9)6-2-1-3-7(12)4-6;/h1-4,8H,5,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHMHPOREHYFDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluorocyclopropyl)aniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate](/img/structure/B2400961.png)
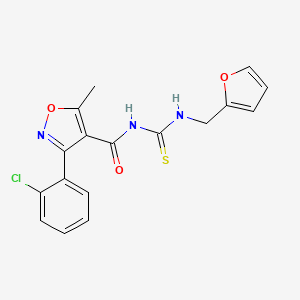
![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2400966.png)
![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2400967.png)
![3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2400968.png)
